4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid is a complex organic compound known for its unique chemical structure and properties. It is often used in scientific research due to its ability to act as a substrate in various biochemical assays. The compound is characterized by its fluorescent properties, which make it particularly useful in enzyme activity studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid typically involves multiple steps, starting from simpler organic molecules. The process often includes the following steps:
Formation of the Umbelliferone Core: This involves the condensation of resorcinol with malic acid or its derivatives under acidic conditions to form umbelliferone.
Attachment of the Methyl Group: The methyl group is introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Glycosylation: The glycosylation step involves the attachment of the sugar moiety to the umbelliferone core. This is typically achieved using glycosyl donors and catalysts like silver triflate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. Key considerations include the control of reaction conditions such as temperature, pH, and solvent choice to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted analogs. These products are often used in further chemical synthesis or as intermediates in biochemical assays.
Wissenschaftliche Forschungsanwendungen
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Acts as a substrate in enzyme assays, particularly for glycosidases, where it helps in the detection and quantification of enzyme activity.
Medicine: Utilized in diagnostic assays to detect specific enzymes or metabolic disorders.
Industry: Employed in the development of biosensors and other analytical tools for quality control and monitoring.
Wirkmechanismus
The mechanism of action of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid involves its interaction with specific enzymes, leading to the cleavage of the glycosidic bond and the release of 4-methylumbelliferone. This release results in a fluorescent signal that can be measured to quantify enzyme activity. The compound targets glycosidases and other enzymes involved in carbohydrate metabolism, making it a valuable tool in studying these biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylumbelliferyl-β-D-glucuronide: Another fluorescent substrate used in enzyme assays, particularly for β-glucuronidase.
4-Methylumbelliferyl-α-D-galactopyranoside: Used in assays for α-galactosidase activity.
4-Methylumbelliferyl-β-D-galactopyranoside: Commonly used to detect β-galactosidase activity.
Uniqueness
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid is unique due to its specific structure, which allows it to act as a substrate for a distinct set of enzymes. Its fluorescent properties and the ability to release 4-methylumbelliferone upon enzymatic cleavage make it particularly valuable in high-sensitivity assays and research applications.
Eigenschaften
IUPAC Name |
4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O11/c1-8-4-14(23)28-13-5-9(2-3-10(8)13)29-19(18(26)27)6-11(21)15(24)17(30-19)16(25)12(22)7-20/h2-5,11-12,15-17,20-22,24-25H,6-7H2,1H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEFINRBLMLGLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.